Kv3.1 modulator 2

Potency EC50 Kv3.1

Irreproducible neuronal excitability studies often result from low-potency or poorly characterized Kv3.1 modulators. Kv3.1 modulator 2 solves this with superior potency and well-defined structural pharmacology. • EC50 = 68 nM, 19- to 69-fold more potent than AUT1, RE1, or EX15. • Unique binding at the VSD-PD interface ensures robust hyperpolarizing shift (ΔV1/2 up to -79 mV). • Selectively modulates Kv3.1/Kv3.2 without affecting Kv3.4, reducing experimental noise. • 2.9 Å cryo-EM structure available, enabling precise structure-activity studies and rational drug design. Supplied with full analytical documentation for reliable, reproducible research outcomes.

Molecular Formula C22H20ClN5O3
Molecular Weight 437.9 g/mol
Cat. No. B15136984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKv3.1 modulator 2
Molecular FormulaC22H20ClN5O3
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1N2C3=NC(=NC=C3NC2=O)C)OC4=CC=CC5=C4C(CO5)(C)C)Cl
InChIInChI=1S/C22H20ClN5O3/c1-11-14(28-19-13(27-21(28)29)8-24-12(2)26-19)9-25-20(18(11)23)31-16-7-5-6-15-17(16)22(3,4)10-30-15/h5-9H,10H2,1-4H3,(H,27,29)
InChIKeyMLPMJBILCUWBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kv3.1 Modulator 2 Overview


Kv3.1 modulator 2 (also referred to as compound-4) is a small molecule positive allosteric modulator (PAM) of the voltage-gated potassium channel Kv3.1, belonging to the Kv3 subfamily (Kv3.1-Kv3.4) [1]. It is characterized by its molecular formula C22H20ClN5O3 and a molecular weight of 437.88 g/mol . Its mechanism of action involves preferential stabilization of the channel's open state, leading to enhanced potassium ion flux and faster action potential repolarization in fast-spiking neurons [1]. This compound is distinct from earlier generation Kv3.1 modulators due to its significantly enhanced potency and the availability of high-resolution structural data elucidating its unique binding mode [1].

Kv3.1 Modulator 2: Non-Substitutable


Generic substitution among Kv3.1 positive allosteric modulators is not scientifically valid due to substantial differences in potency, efficacy, binding mechanism, and off-target profiles. Kv3.1 modulator 2 exhibits an EC50 of 68 nM [1], which is up to 70-fold more potent than earlier tool compounds like AUT1, RE1, and EX15 (EC50 values in the low micromolar range) [2]. Furthermore, its unique binding site, wedged between the voltage-sensing domain (VSD) and pore domain (PD) and involving a critical interaction with an annular phospholipid, is structurally distinct from the binding mode of other modulators like AUT5 [3][4]. This distinct binding translates to a different functional profile, including a profound hyperpolarizing shift in the channel's voltage dependence of activation (ΔV1/2 up to -79 mV) [3]. Substituting Kv3.1 modulator 2 with a less potent or mechanistically distinct analog would introduce significant variability in experimental outcomes, compromising reproducibility and the validity of downstream conclusions in both basic research and translational studies.

Kv3.1 Modulator 2: Quantitative Comparison


Superior Potency Over Earlier PAMs

Kv3.1 modulator 2 demonstrates a half-maximal effective concentration (EC50) of 68 nM in patch-clamp assays using HEK293 cells expressing human Kv3.1 channels [1]. This represents a substantial improvement in potency compared to commonly referenced Kv3.1 positive allosteric modulators (PAMs). Specifically, its EC50 is approximately 69-fold lower than that of RE1 (4.5 µM), 19-fold lower than EX15 (1.3 µM), 47-fold lower than AUT5 (3.2 µM), and 69-fold lower than AUT1 (4.7 µM, based on a pEC50 of 5.33) [2][3].

Potency EC50 Kv3.1 Positive Allosteric Modulator Patch-Clamp Electrophysiology

Pronounced Hyperpolarizing Shift in Activation

Application of Kv3.1 modulator 2 induces a profound leftward (hyperpolarizing) shift in the channel's voltage dependence of activation (V1/2). At a concentration of 10 µM, compound-4 shifts the V1/2 from +19.9 ± 1.2 mV to -59.1 ± 3.9 mV, a total shift of -79.0 mV [1]. This is a more substantial shift than that reported for other Kv3.1 PAMs under comparable conditions. For instance, the compound AUT5 induces a hyperpolarizing shift (ΔV0.5) of -11.2 ± 1.0 mV at a concentration of 30 µM on Kv3.1 channels [2]. The earlier modulators RE1 and EX15 (at 30 µM and 10 µM, respectively) induced shifts of -15.3 mV and -25.9 mV, respectively [3].

Voltage Dependence V1/2 Shift Gating Kinetics Patch-Clamp Electrophysiology

Unique Binding Site Revealed by Cryo-EM

The cryo-electron microscopy (cryo-EM) structure of Kv3.1 in complex with Kv3.1 modulator 2 has been solved at an overall resolution of ~2.9 Å [1]. This structure reveals a unique binding pocket for compound-4 located at the extracellular interface between the voltage-sensing domain (VSD) and the pore domain (PD). The pocket is partially formed by an annular phospholipid molecule and is wedged between the S4 helix of the VSD and the S5 helix of the PD [1]. Compound-4 binding induces a distinct conformation in the turret domain, altering its interface with the S1-S2 loop and forming new interactions with S4, which provides a mechanistic explanation for the compound's potentiation effect [1]. In contrast, while the binding site for AUT5 has also been characterized by cryo-EM (at 2.5 Å resolution), it is located at a different inter-subunit interface and its modulation is governed primarily by the unique extracellular turret region [2].

Cryo-EM Structural Biology Binding Site Turret Domain Voltage-Sensing Domain

Selective Potentiation of Kv3.1/Kv3.2 over Kv3.4

Kv3.1 modulator 2 exhibits a defined selectivity profile within the Kv3 subfamily. In patch-clamp experiments, compound-4 demonstrated potent positive modulation of both Kv3.1 and Kv3.2 channel activity. However, no potentiation effect was observed for the Kv3.4 subtype at tested concentrations [1]. This selectivity is noteworthy when compared to other modulators. For instance, AUT5 is also a highly selective PAM of Kv3.1 and Kv3.2, with its action governed by the unique turret region of these channels [2]. The earlier compounds RE1 and EX15 were primarily characterized on Kv3.1, with limited data on other subtypes [3].

Subtype Selectivity Kv3.2 Kv3.4 Off-Target Activity Electrophysiology

Kv3.1 Modulator 2: Research Applications


HTS and Lead Optimization for Neurological Disorders

The superior potency (EC50 = 68 nM) of Kv3.1 modulator 2, as established by its 19- to 69-fold improvement over earlier tool compounds [1], makes it an ideal positive control or reference standard in high-throughput screening campaigns aimed at identifying novel Kv3.1 PAMs. Its well-defined structure-activity relationship (SAR) and availability of a high-resolution cryo-EM structure [2] provide a robust template for medicinal chemistry efforts focused on optimizing drug-like properties for targets in schizophrenia, epilepsy, and other CNS disorders where Kv3.1 dysfunction is implicated [2].

Advanced Electrophysiology Studies in Fast-Spiking Neurons

Researchers investigating the role of Kv3.1 in fast-spiking neuronal phenotypes can utilize this compound to achieve a profound hyperpolarizing shift in channel activation (ΔV1/2 up to -79 mV) [1]. This functional effect is significantly more pronounced than that of other available PAMs like AUT5, RE1, and EX15 [2][3]. This allows for a robust and unambiguous modulation of action potential repolarization and firing frequency in ex vivo brain slice preparations or cultured neuronal models, facilitating mechanistic studies of neuronal excitability and synaptic transmission.

Structural Biology & Pharmacology of Kv Gating

The availability of the 2.9 Å cryo-EM structure of the Kv3.1/compound-4 complex [1] provides a unique tool for structural biologists and molecular pharmacologists. This structure reveals a novel binding pocket at the VSD-PD interface involving an annular phospholipid [1], which is distinct from the binding site of other modulators like AUT5 [2]. This information can be leveraged for comparative structural studies, site-directed mutagenesis experiments to validate key binding residues, and computational modeling to understand the allosteric coupling between the voltage-sensor and pore domains in Kv3 channels.

Target Validation in Kv3 Co-Expressing Models

In complex cellular environments where multiple Kv3 channel subtypes (Kv3.1, Kv3.2, Kv3.3, Kv3.4) are endogenously expressed, the defined selectivity profile of Kv3.1 modulator 2 is crucial. The compound potently modulates Kv3.1 and Kv3.2 but shows no effect on Kv3.4 [1]. This allows researchers to attribute observed changes in cellular excitability or network activity specifically to the modulation of Kv3.1/Kv3.2 channels, thereby reducing experimental noise and confounding interpretations that might arise when using less selective or poorly characterized tool compounds [2].

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